

# (E)-Ethyl Cinnamate vs (Z)-Ethyl Cinnamate stereoisomers

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## Compound of Interest

Compound Name: Ethyl Cinnamate

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An In-depth Technical Guide to (E)-**Ethyl Cinnamate** and (Z)-**Ethyl Cinnamate** Stereoisomers

## Abstract

**Ethyl cinnamate**, an ester derived from cinnamic acid and ethanol, is a significant compound in the fields of flavor, fragrance, and pharmacology. It exists as two geometric stereoisomers, (E)-**ethyl cinnamate** (trans) and (Z)-**ethyl cinnamate** (cis), which exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive comparison of these two isomers, detailing their properties, synthesis, and characterization protocols. Furthermore, it explores their differential biological effects, particularly focusing on the anti-angiogenic mechanism of the (E)-isomer, to inform researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The geometric isomerism of (E)- and (Z)-**ethyl cinnamate** leads to notable differences in their physical properties. The (E)-isomer is the more stable and commonly occurring form. Quantitative data for these properties are summarized for direct comparison in the table below.

Property	(E)-Ethyl Cinnamate	(Z)-Ethyl Cinnamate
CAS Number	4192-77-2[1]	4610-69-9[2][3]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub> [1]	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub> [3]
Molecular Weight	176.21 g/mol [1]	176.21 g/mol [3][4]
Appearance	Colorless to pale yellow liquid[5][6]	Colorless to pale yellow liquid/solid[2]
Melting Point	6-10 °C[7][8][9]	12 °C[4]
Boiling Point	271-272 °C @ 760 mmHg[6][8][9]	266-270 °C @ 760 mmHg[2][3]
Density	~1.049 g/mL at 20 °C[8][9]	Not readily available
Refractive Index (n <sub>D</sub> <sup>20</sup> )	~1.558 - 1.560[7][8][9]	Not readily available
Solubility	Insoluble in water; miscible in ethanol and oils[1][6]	Soluble in alcohol; slightly soluble in water[2]
Odor Profile	Fruity, balsamic, reminiscent of cinnamon[6][10]	Sweet[3]

## Spectroscopic Characterization

Spectroscopic methods, particularly <sup>1</sup>H NMR, are crucial for distinguishing between the (E) and (Z) isomers. The primary differentiating factor is the coupling constant (J) between the two vinylic protons on the carbon-carbon double bond.

Spectroscopic Data	(E)-Ethyl Cinnamate	(Z)-Ethyl Cinnamate
<sup>1</sup> H NMR (Vinylic Protons)	The trans-oriented protons exhibit a larger coupling constant.	The cis-oriented protons exhibit a smaller coupling constant.
Coupling Constant (J)	J ≈ 16 Hz[11]	J ≈ 11-12 Hz[11]
IR Spectroscopy	Key peaks: ~1700-1717 cm <sup>-1</sup> (C=O stretch, ester), ~1636 cm <sup>-1</sup> (C=C stretch, conjugated)[12][13].	Similar characteristic peaks to the (E)-isomer.
GC-MS	Retention time and fragmentation patterns are used for identification. Mass spectra show a molecular ion peak at m/z = 176[12][13].	Different retention time from the (E)-isomer under the same GC conditions. Mass spectra also show a molecular ion peak at m/z = 176[12][13].

## Experimental Protocols

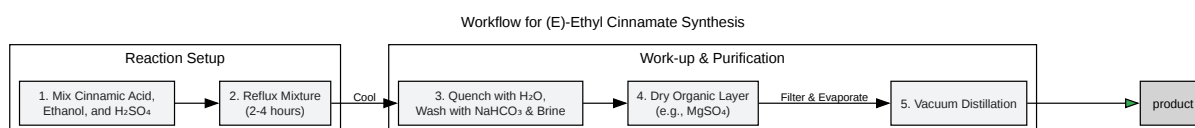
### Synthesis of (E)-Ethyl Cinnamate via Fischer Esterification

This is a standard method for producing the thermodynamically stable (E)-isomer.

Methodology:

- **Reactants:** A mixture of cinnamic acid (1 equivalent), absolute ethanol (excess, e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) are combined in a round-bottom flask.[10][12]
- **Reaction:** The mixture is refluxed for several hours (typically 2-4 hours) to drive the esterification to completion.
- **Work-up:** After cooling, the reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

- Purification: The organic layer is dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed via rotary evaporation.[8] The crude product is then purified by vacuum distillation to yield pure (E)-**ethyl cinnamate**. [8][14]



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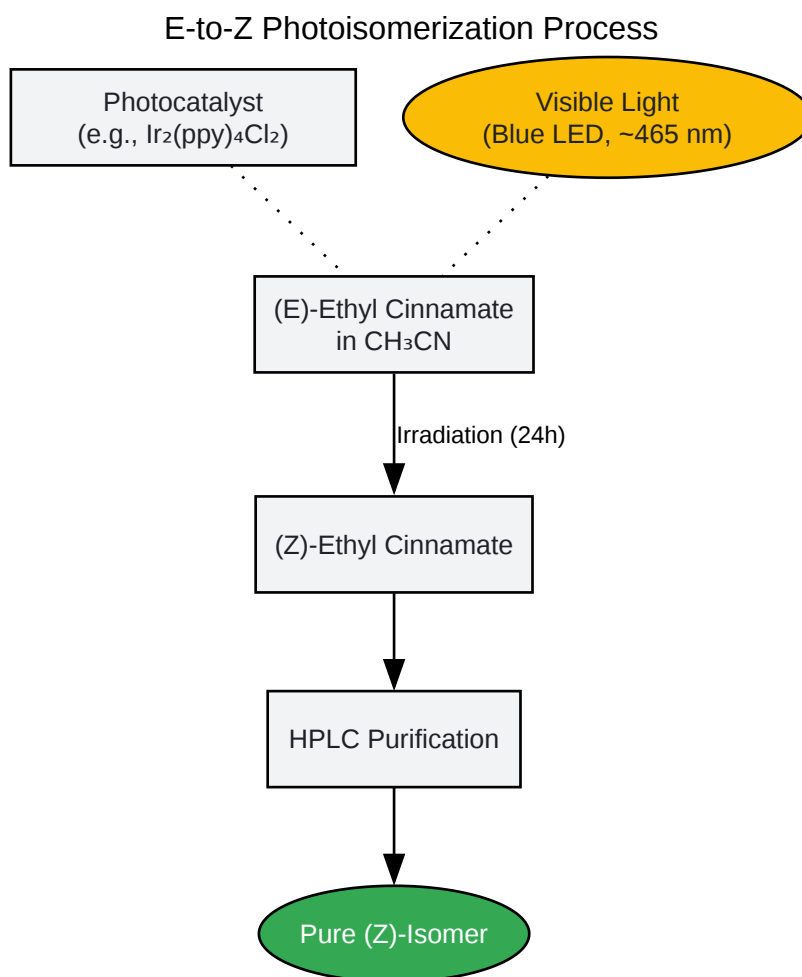
#### *Workflow for (E)-Ethyl Cinnamate Synthesis*

## Synthesis of (Z)-Ethyl Cinnamate via E-to-Z Photoisomerization

The (Z)-isomer is often synthesized from the more stable (E)-isomer using photochemical methods.

#### Methodology:

- Reactants: (E)-**Ethyl cinnamate** (1 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile) in a photoreactor vessel.[15] A photocatalyst, such as  $\text{Ir}_2(\text{ppy})_4\text{Cl}_2$  (1 mol%), is added.[15]
- Reaction: The solution is irradiated with a visible light source (e.g., a 5W blue LED lamp,  $\lambda \approx 460\text{--}470\text{ nm}$ ) at room temperature.[15] The reaction is typically run for 24 hours to reach equilibrium.[15]
- Monitoring: The progress of the isomerization and the Z/E ratio can be monitored by taking aliquots and analyzing them via  $^1\text{H}$  NMR or HPLC.[15]
- Purification: After the reaction, the solvent is removed under reduced pressure. The resulting mixture of isomers is then separated using chromatographic techniques, such as preparative HPLC, to isolate the (Z)-isomer.[16]



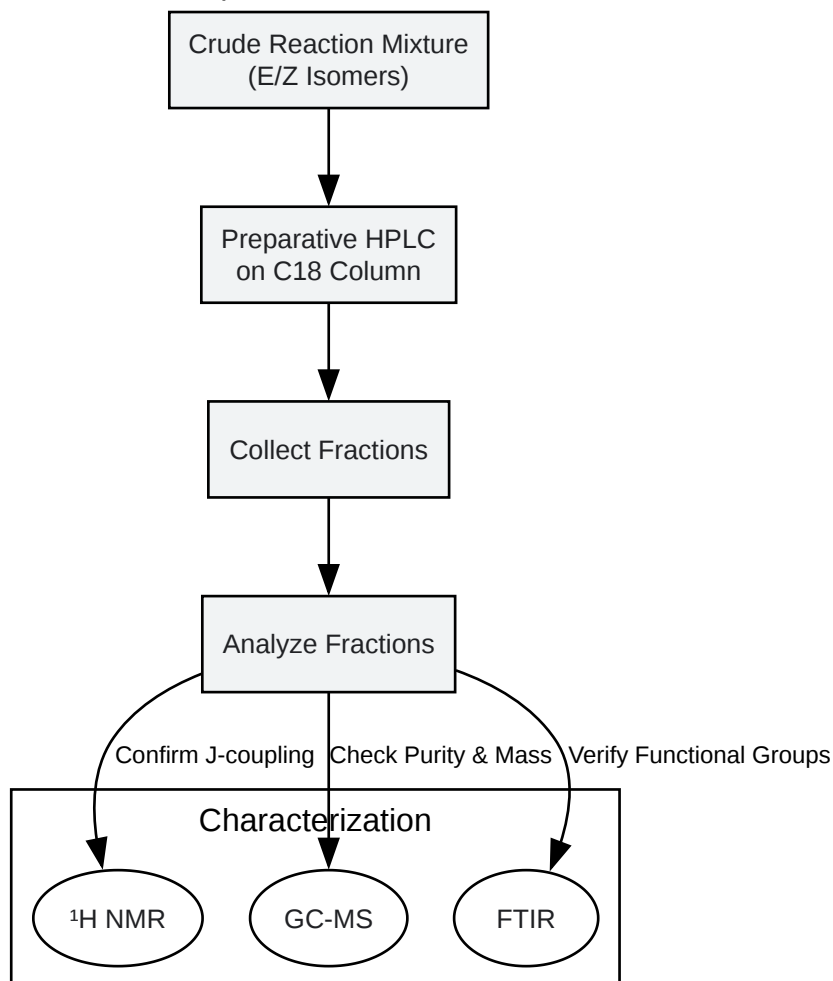
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#### *E-to-Z Photoisomerization Process*

## Isomer Separation and Characterization Workflow

A general workflow for separating and confirming the identity of the synthesized isomers is outlined below.

## Isomer Separation &amp; Characterization Workflow

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## Biological Activity and Relevance in Drug Development

The stereochemistry of **ethyl cinnamate** plays a critical role in its biological function. The (E)-isomer, being more widely studied, has several documented activities relevant to pharmacology.

### (E)-Ethyl Cinnamate

- **Anti-Angiogenesis and Anti-Cancer Activity:** (E)-**Ethyl cinnamate** has been shown to suppress tumor growth in colorectal cancer models.<sup>[17]</sup> Its mechanism involves the attenuation of the VEGFR2 signaling pathway. It inhibits VEGF-induced viability, motility, and tube formation in human umbilical vein endothelial cells (HUVECs).<sup>[17]</sup> The compound was found to decrease the expression of p-VEGFR2, p-Akt, and p-ERK1/2.<sup>[17]</sup>
- **Antimicrobial and Antifungal Activity:** **Ethyl cinnamate** demonstrates activity against various bacterial and fungal strains.<sup>[18]</sup> Its efficacy can be influenced by the length of the alkyl chain in related cinnamate esters.<sup>[18]</sup>
- **Vasorelaxant Activity:** It has been reported to inhibit tonic contractions in rat aorta, suggesting potential applications in cardiovascular research.<sup>[17]</sup>
- **Other Activities:** It also exhibits nematicidal and sedative properties.<sup>[17]</sup>

## (Z)-Ethyl Cinnamate

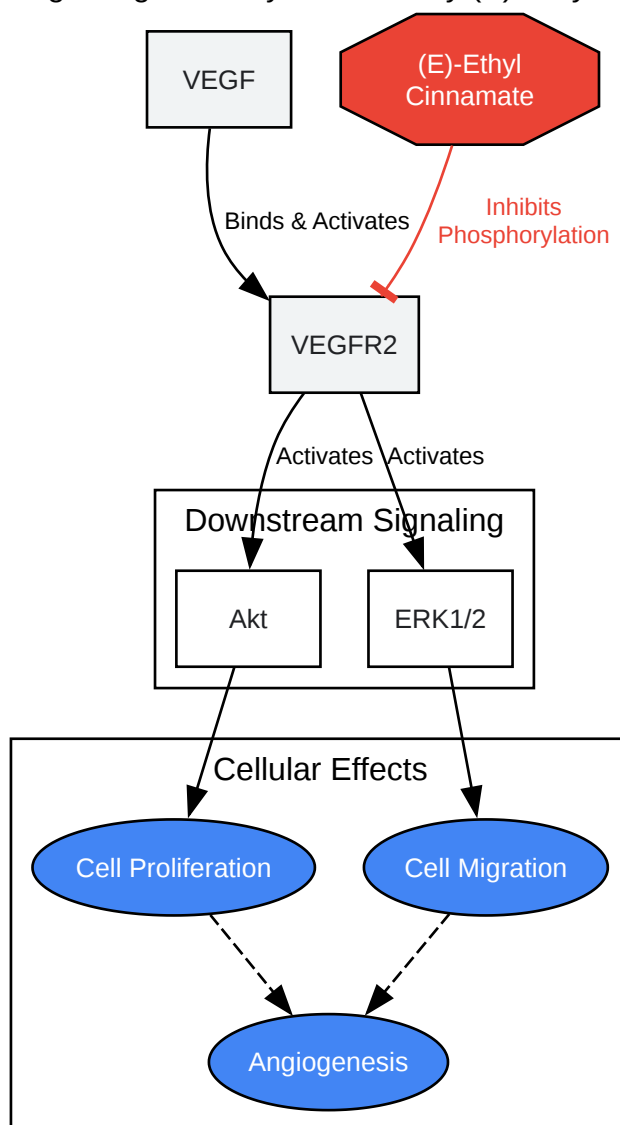
There is significantly less literature on the specific biological activities of the (Z)-isomer. However, comparative studies provide valuable insights.

- **Acaricidal Activity:** In a study of **ethyl cinnamate** derivatives against the mange mite *Psoroptes cuniculi*, (E)-cinnamates were found to be more effective than their (Z)-isomers, highlighting a stereospecific difference in this activity.<sup>[19][20]</sup>

## Signaling Pathway: VEGFR2 Inhibition by (E)-Ethyl Cinnamate

The anti-angiogenic effect of (E)-**ethyl cinnamate** is a key area of interest for cancer drug development. The diagram below illustrates its point of intervention in the VEGFR2 pathway.

## VEGFR2 Signaling Pathway Inhibition by (E)-Ethyl Cinnamate

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## Conclusion

The (E) and (Z) stereoisomers of **ethyl cinnamate**, while chemically similar, possess distinct physical and biological profiles. The (E)-isomer is thermodynamically more stable and its synthesis is straightforward. In contrast, the (Z)-isomer typically requires specific photochemical methods for its formation. Spectroscopic analysis, especially  $^1\text{H}$  NMR, provides a definitive method for their differentiation. From a pharmacological perspective, (E)-**ethyl cinnamate** has



emerged as a promising molecule with anti-cancer properties linked to the inhibition of the VEGFR2 signaling pathway. The comparative lack of data on the (Z)-isomer, coupled with evidence of lower efficacy in at least one biological assay, underscores the critical importance of stereochemical purity in drug development and biological research involving cinnamates. Further investigation into the unique properties and potential applications of the (Z)-isomer is warranted.

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